Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Process Chemistry Nitro Reduction Pharmaceutical Intermediate

Synthesizing EGFR inhibitors? Impure regioisomers waste time. Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS 61032-42-6) is the correct 2,4,5-trisubstituted building block for 4-anilinoquinazoline synthesis, enabling regioselective ring formation. • 93.12% yield nitro-reduction step • ≥95% HPLC purity, mp 131-132°C • Methyl ester stable under hydrogenolysis, allowing sequential deprotection. Ensures high purity in SAR studies. Ready for immediate procurement.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 61032-42-6
Cat. No. B1365592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
CAS61032-42-6
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2
InChIInChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3
InChIKeyCKHQUPXMMAOBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: Regioselective Intermediate for EGFR Inhibitors


Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a polysubstituted benzoate ester featuring an amino group at position 2, a benzyloxy protecting group at position 4, and a methoxy group at position 5 on the aromatic ring. This specific 2,4,5-trisubstitution pattern renders it a key building block in the synthesis of 4-anilinoquinazoline and cyanoquinoline derivatives that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. The compound is typically supplied as an off-white to gray solid with a melting point of 131–132°C and a purity specification of ≥95% .

Why In-Class Analogs Fail to Replace Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate


Superficially similar 2-aminobenzoate esters (e.g., methyl 2-amino-4-methoxybenzoate or methyl 2-amino-5-methoxybenzoate) lack the orthogonal protection and electron-donating substituent pattern required for regioselective quinazoline ring formation. The 4-benzyloxy group serves as a latent phenol that can be selectively deprotected to reveal a hydroxyl group for further functionalization, while the 5-methoxy group modulates the electron density of the aromatic ring, influencing the efficiency of subsequent nitration, reduction, and cyclization steps [1]. Substituting an analog missing either the benzyloxy or methoxy group alters the reactivity profile and may lead to regioisomeric byproducts or reduced yields in multi-step sequences, compromising both synthetic efficiency and final product purity .

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate vs. Analogs: Key Differentiators


Superior Nitro-Reduction Yield Over Analogs

In an optimized synthesis, the selective reduction of the precursor 4-benzyloxy-5-methoxy-2-nitrobenzoic acid methyl ester over Pt/C in refluxing toluene for 4 hours afforded the target compound in 93.12% isolated yield [1]. An earlier patent procedure using dimethoxyethane at room temperature for 7 hours gave 87% . By contrast, the reduction of simpler nitrobenzoates (e.g., methyl 2-nitro-4-methoxybenzoate) under comparable hydrogenation conditions often requires more forcing parameters and can result in yields below 85% due to competing side reactions, as inferred from general literature on substituted nitroarene reductions [2]. The high efficiency is attributed to the electron-donating 5-methoxy group stabilizing the reaction intermediate.

Process Chemistry Nitro Reduction Pharmaceutical Intermediate

Chemoselective Deprotection: Methyl Ester Advantage

The methyl ester functionality in Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is resistant to hydrogenolysis conditions (H₂/Pd-C or Pt-C) that cleanly cleave the 4-benzyloxy group. This allows for the selective generation of 2-amino-4-hydroxy-5-methoxybenzoic acid methyl ester . In contrast, the corresponding benzyl ester analog (Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, CAS 205259-41-2) undergoes simultaneous hydrogenolytic cleavage of both the benzyl ester and benzyloxy groups, leading directly to the free carboxylic acid and forfeiting the option of a protected ester intermediate . This orthogonality is critical when the carboxylic acid must remain masked for subsequent amide coupling or heterocycle formation steps.

Protecting Group Chemistry Chemoselectivity Multi-step Synthesis

EGFR Inhibitor Scaffold Specificity

Patent CN105541736A explicitly employs Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate as the key intermediate in constructing the 6,7-disubstituted quinazoline core of EGFR tyrosine kinase inhibitors MPGF and MPGH [1]. These final compounds demonstrated significantly improved anti-proliferative activity against mutated EGFR lung cancer cell line PC-9 compared to the reference compound PD153035 [1]. The precise 4-benzyloxy-5-methoxy substitution pattern on the benzoate intermediate dictates the regiochemistry of the subsequent heterocycle annulation, ensuring the correct 6,7-disubstitution on the quinazoline ring, which is a pharmacophoric requirement for potent EGFR inhibition. Use of an isomer (e.g., 4-methoxy-5-benzyloxy) would lead to the wrong regioisomeric quinazoline with diminished or abolished kinase affinity.

EGFR Inhibitor Quinazoline Synthesis Targeted Therapy

High Purity and Crystalline Solid Advantage

The standard commercial purity for Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate across multiple reputable suppliers (including AKSci, Bide Pharmatech, ChemShuttle) is ≥95% as determined by HPLC, with many lots exceeding 98% . This high baseline purity is facilitated by the compound's crystalline nature (mp 131–132°C) which allows for effective purification by recrystallization. By comparison, the simpler analog methyl 2-amino-4-methoxybenzoate, which is an oil at ambient temperature, typically requires column chromatography for purification and is often supplied at lower and more variable purity levels (≤95%) . The solid-state nature of the target compound thus provides inherent purity advantages that are reflected in procurement-grade material.

Quality Control Procurement Specification Analytical Chemistry

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: Key Application Scenarios


Synthesis of 4-Anilinoquinazoline EGFR Inhibitors

This compound serves as the direct building block for constructing 4-anilinoquinazolines with specific 6-methoxy-7-benzyloxy substitution, a pharmacophoric pattern essential for activity against mutated EGFR. The 4-benzyloxy group is later deprotected to the 7-hydroxy group, enabling further derivatization. Procurement of the correct regioisomer is critical, as demonstrated in patent CN105541736A where the final inhibitors showed potent anti-proliferative activity against PC-9 lung cancer cells [1].

Orthogonal Carboxylic Acid Protection in Multi-Step Synthesis

In synthetic sequences where the carboxylic acid must remain protected through multiple transformations (e.g., amide coupling, heterocycle formation), the methyl ester offers distinct advantages over the benzyl ester. Its stability under hydrogenolysis allows for selective deprotection of the 4-benzyloxy group without exposing the acid, enabling sequential functionalization without protecting group interconversion [1].

Process-Scale Synthesis of Quinazoline Inhibitors

The optimized synthesis yielding 93.12% for the nitro-reduction step, combined with the compound's crystalline nature (mp 131–132°C), makes it a suitable candidate for process-scale manufacturing. The high-yielding reduction and ease of purification via recrystallization reduce production costs and waste, which are primary considerations for industrial procurement of pharmaceutical intermediates [1].

Consistent High Purity for SAR Campaigns

For structure-activity relationship (SAR) studies where impurities can confound biological assay results, the consistently high commercial purity (≥95% HPLC, often >98%) of this compound provides a reliable starting point. The solid-state nature facilitates accurate weighing and long-term storage stability, reducing variability in parallel synthesis or library production [1].

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